REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[Cl-].[NH4+].[O-:13][C:14]#[N:15].[K+]>O>[NH:1]1[C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4](=[O:6])[NH:15][C:14]1=[O:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
potassium cyanate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at this elevated temperature
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the resultant mixture filtered
|
Type
|
WASH
|
Details
|
The solid was washed with hot water (100 ml)
|
Type
|
CUSTOM
|
Details
|
with cold water (2×100 ml) to give a yellow solid which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(NC(C2=C1N=CC=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.79 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |